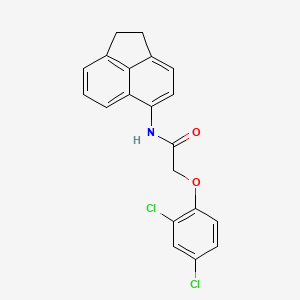![molecular formula C23H16Br2ClN5O2S B11681964 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo clorofenilo y un grupo dibromo-hidroxifenilo.
Métodos De Preparación
La síntesis de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida generalmente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: Este paso implica la ciclización de precursores apropiados para formar el anillo de triazol.
Introducción de los grupos clorofenilo y fenilo: Estos grupos se introducen a través de reacciones de sustitución.
Unión del grupo sulfanyl: El grupo sulfanyl se une al anillo de triazol a través de una reacción de tiolación.
Condensación con el grupo dibromo-hidroxifenilo: El paso final involucra la condensación del derivado de triazol con el grupo dibromo-hidroxifenilo para formar el compuesto objetivo.
Análisis De Reacciones Químicas
2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos clorofenilo y dibromo-hidroxifenilo, usando nucleófilos o electrófilos.
Condensación: El compuesto puede participar en reacciones de condensación con varios aldehídos o cetonas para formar nuevos derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como etanol o diclorometano, y catalizadores como ácidos o bases. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, particularmente debido a sus porciones de triazol e hidrazida.
Industria: Si bien sus aplicaciones industriales son limitadas, se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida no se comprende completamente. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. Se cree que el anillo de triazol y la porción de hidrazida juegan un papel crucial en su actividad biológica, potencialmente interactuando con enzimas o receptores involucrados en varios procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares a 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida incluyen:
- 2-{[5-(4-Clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4-dihidroxifenil)metilideno]acetohidrazida
- 2-{[4,5-Bis(4-clorofenil)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-metil-2-furil)metilideno]acetohidrazida
- 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-YL}sulfanyl)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida
Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes y grupos funcionales específicos, lo que puede llevar a variaciones en sus propiedades químicas y biológicas. La singularidad de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hidroxifenil)metilideno]acetohidrazida radica en su combinación específica de sustituyentes, que puede conferir actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C23H16Br2ClN5O2S |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16Br2ClN5O2S/c24-16-10-15(21(33)19(25)11-16)12-27-28-20(32)13-34-23-30-29-22(14-4-2-1-3-5-14)31(23)18-8-6-17(26)7-9-18/h1-12,33H,13H2,(H,28,32)/b27-12+ |
Clave InChI |
YDTUBYDDWKVPHI-KKMKTNMSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681881.png)

![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11681883.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11681890.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11681891.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B11681898.png)
![N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11681904.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681913.png)
![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one](/img/structure/B11681920.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681926.png)
![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11681946.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)

